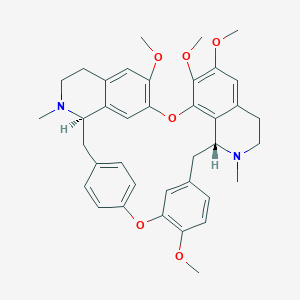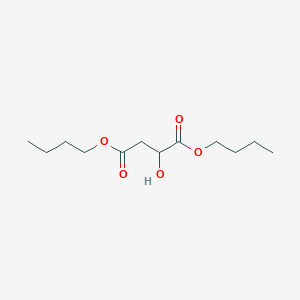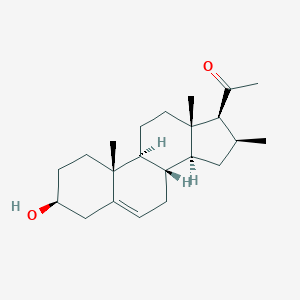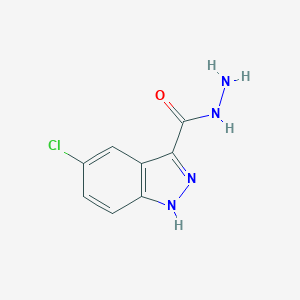
Methyl 1-methylcyclopropyl ketone
Descripción general
Descripción
Methyl 1-methylcyclopropyl ketone is a compound of interest in synthetic organic chemistry due to its unique structure and reactive potential. Its synthesis and the exploration of its properties have been subjects of various studies, aiming to exploit its potential in creating novel organic compounds through diverse reactions.
Synthesis Analysis
The synthesis of methyl 1-methylcyclopropyl ketone and related compounds often involves strategies that exploit the reactivity of cyclopropyl ketones. For example, the regioselective cyclopropanation of allenes or the reaction with methylene-/alkylidenecyclopropanyllithium compounds can yield methylene- or alkylidenecyclopropyl ketones, which can undergo selective ring-opening cycloisomerization to produce various heterocyclic products (Ma, Lu, & Zhang, 2004).
Molecular Structure Analysis
The molecular structure and stereochemistry of cyclic products derived from reactions involving methyl cyclopropyl ketones have been elucidated using nuclear magnetic resonance (NMR) and two-dimensional homonuclear shift correlation spectroscopy, highlighting the complexity and diversity of the possible reaction outcomes (Monti et al., 1991).
Chemical Reactions and Properties
Methyl 1-methylcyclopropyl ketone undergoes various chemical reactions, including photochemical synthesis routes to produce highly functionalized cyclopropyl ketones. These processes demonstrate the compound's versatility as a precursor to more complex structures (Wessig & Mühling, 2003).
Physical Properties Analysis
The study of conjugated cyclopropyls, including 1,1-dicyclopropylethene and dicyclopropyl ketone, has provided insights into their molecular structures and conformations. Gas phase electron diffraction and ab initio calculations have played a crucial role in understanding these properties, revealing preferred orientations and structural relationships (Trætteberg et al., 1999).
Chemical Properties Analysis
The reactivity of methyl 1-methylcyclopropyl ketone with pyrazoles, for example, showcases its chemical properties, where nucleophilic attack at specific positions leads to ketones, demonstrating the influence of structural factors on its reactivity (Kascheres, Filho, & Cunha, 1993).
Aplicaciones Científicas De Investigación
Synthesis and Reactivity :
- Böhrer and Knorr (1984) reported an efficient synthesis of bis(1-methylcyclopropyl)ketone from α-methyl-γ-butyrolactone, demonstrating its potential in organic synthesis (Böhrer & Knorr, 1984).
- Murakami and Nishida (1981) explored the oxythallation of certain 1,3-dienes, resulting in products after vinyl migration, including Methyl 1-methylcyclopropyl ketone (Murakami & Nishida, 1981).
- Wessig and Mühling (2003) discussed the photochemical synthesis of highly functionalized cyclopropyl ketones, highlighting the use of Methyl 1-methylcyclopropyl ketone in advanced synthesis methods (Wessig & Mühling, 2003).
Catalytic and Chemical Transformations :
- Ma, Lu, and Zhang (2004) studied the catalytic regioselectivity control in ring-opening cycloisomerization of methylene- or alkylidenecyclopropyl ketones, revealing the versatile nature of compounds like Methyl 1-methylcyclopropyl ketone in catalytic processes (Ma, Lu, & Zhang, 2004).
- Peruncheralathan et al. (2004) investigated the domino carbocationic rearrangements of α-[bis(methylthio)methylene]alkyl-2-(heteroaryl)cyclopropyl ketones, indicating the reactivity of similar compounds in complex organic reactions (Peruncheralathan et al., 2004).
Biochemical Applications :
- Silverman and Yamasaki (1984) examined the mechanism-based inactivation of mitochondrial monoamine oxidase by N-(1-methylcyclopropyl)benzylamine, a compound structurally related to Methyl 1-methylcyclopropyl ketone, shedding light on its potential biochemical applications (Silverman & Yamasaki, 1984).
- Nies et al. (2020) conducted research on the high titer methyl ketone production with tailored Pseudomonas taiwanensis VLB120, showcasing the biological production of methyl ketones for industrial applications (Nies et al., 2020).
Safety And Hazards
Propiedades
IUPAC Name |
1-(1-methylcyclopropyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O/c1-5(7)6(2)3-4-6/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQBCJXUAQQMTRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CC1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00166115 | |
| Record name | Methyl 1-methylcyclopropyl ketone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00166115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-methylcyclopropyl ketone | |
CAS RN |
1567-75-5 | |
| Record name | 1-(1-Methylcyclopropyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1567-75-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 1-methylcyclopropyl ketone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001567755 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1567-75-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97001 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl 1-methylcyclopropyl ketone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00166115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 1-methylcyclopropyl ketone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.882 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Methyl 1-methylcyclopropyl ketone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9Z68REL6UC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of Methyl 1-methylcyclopropyl ketone formation in the study?
A1: The formation of Methyl 1-methylcyclopropyl ketone during the oxythallation of 2,3-dimethyl-1,3-butadiene with thallium(III) nitrate trihydrate provides crucial evidence for the proposed reaction mechanism []. The presence of this ketone suggests a vinyl migration step occurred, leading to the formation of a cyclopropylmethyl cation intermediate. This cation then undergoes further reactions to yield the final ketone product. This finding enhances our understanding of how certain 1,3-dienes react under these specific oxythallation conditions.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Propanedinitrile, [2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]-](/img/structure/B72081.png)







